

# Application Note: Spectrophotometric Quantification of Pigment Red 21

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## Compound of Interest

Compound Name: *Pigment Red 21*

CAS No.: *6410-26-0*

Cat. No.: *B1360073*

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## Abstract

This document provides a comprehensive guide for the spectrophotometric quantification of **Pigment Red 21** (C.I. 12300), a monoazo pigment. Due to the limited availability of a certified molar absorptivity value in public literature, this application note details a generalized yet robust protocol. The procedure guides researchers in establishing a reliable quantitative analysis method for **Pigment Red 21** in a suitable organic solvent. The protocol describes the preparation of standard solutions, the determination of the wavelength of maximum absorbance ( $\lambda_{max}$ ), the generation of a calibration curve based on the Beer-Lambert law, and the subsequent quantification of unknown samples.

## Introduction

**Pigment Red 21**, chemically identified as 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, is a synthetic organic pigment widely utilized in various industrial applications, including paints, inks, and textiles.<sup>[1][2][3]</sup> Its vibrant yellowish-red hue and

stability make it a compound of interest.[1] Accurate quantification of **Pigment Red 21** is crucial for quality control, formulation development, and research purposes.

UV-Visible spectrophotometry is a widely accessible and effective analytical technique for the quantification of chromophoric compounds like **Pigment Red 21**. [4][5] This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

This application note provides a detailed protocol for the spectrophotometric quantification of **Pigment Red 21**. As the molar absorptivity ( $\epsilon$ ) and the specific  $\lambda_{\max}$  can be solvent-dependent, this guide emphasizes the initial, critical steps for their experimental determination.

## Chemical and Physical Properties of Pigment Red 21

A summary of the key properties of **Pigment Red 21** is presented in Table 1. This information is essential for the safe handling and preparation of analytical standards.

Property	Value	Reference
CI Name	Pigment Red 21	[1][6]
CI Number	12300	[6][7]
CAS Number	6410-26-0	[1][6][7][8]
Chemical Name	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[8]
Molecular Formula	C <sub>23</sub> H <sub>16</sub> ClN <sub>3</sub> O <sub>2</sub>	[1][3][6][7][8]
Molecular Weight	401.85 g/mol	[7][8][9]
Appearance	Red powder	[10]
Solubility	Insoluble in water; Soluble in some organic solvents. Toluene is a known solvent for crystallization.	[2][9]
Chemical Class	Monoazo	[1][6][10]

Table 1: Chemical and Physical Properties of **Pigment Red 21**.

## Principle of Spectrophotometric Quantification

The quantification of **Pigment Red 21** using UV-Vis spectrophotometry is based on the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- $\epsilon$  (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L mol<sup>-1</sup> cm<sup>-1</sup>)

- $b$  is the path length of the cuvette (typically 1 cm)
- $c$  is the concentration of the substance (in mol L<sup>-1</sup>)

To quantify an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

## Experimental Protocol

This protocol outlines the steps to determine the  $\lambda_{\text{max}}$  of **Pigment Red 21** and to create a calibration curve for its quantification.

## Materials and Equipment

- **Pigment Red 21** (analytical standard grade)
- High-purity organic solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or other suitable solvent)
- UV-Vis Spectrophotometer (double beam recommended)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (various sizes)
- Micropipettes

## Recommended Solvent Selection

**Pigment Red 21** is insoluble in water. Based on its chemical structure and available information, a non-polar or moderately polar organic solvent is recommended. Toluene has been mentioned as a solvent for crystallization and could be a suitable choice.<sup>[9]</sup> N,N-Dimethylformamide (DMF) is another common solvent for organic pigments. It is crucial for the

user to experimentally verify the solubility and stability of **Pigment Red 21** in the chosen solvent and to ensure the solvent is transparent in the anticipated wavelength range.

## Preparation of Standard Solutions

- Primary Stock Solution (e.g., 100 mg/L):
  - Accurately weigh approximately 10.0 mg of **Pigment Red 21** using an analytical balance.
  - Transfer the pigment to a 100 mL volumetric flask.
  - Dissolve the pigment in a small amount of the chosen solvent and then dilute to the mark with the same solvent.
  - Mix thoroughly until all the pigment is dissolved. This is your primary stock solution.
- Working Standard Solutions:
  - Prepare a series of working standard solutions by serially diluting the primary stock solution. A suggested concentration range is 1 to 20 mg/L. An example dilution series is provided in Table 2.

Standard	Concentration (mg/L)	Volume of 100 mg/L Stock (mL)	Final Volume (mL)
1	1.0	0.1	10
2	2.5	0.25	10
3	5.0	0.5	10
4	10.0	1.0	10
5	15.0	1.5	10
6	20.0	2.0	10

Table 2: Example Dilution Series for Calibration Standards.

## Determination of Wavelength of Maximum Absorbance ( $\lambda_{\max}$ )

- Use one of the mid-range standard solutions (e.g., 10 mg/L) for this determination.
- Set the spectrophotometer to scan a wavelength range appropriate for red pigments, for example, from 400 nm to 700 nm.
- Use the chosen solvent as a blank to zero the spectrophotometer.
- Measure the absorbance spectrum of the standard solution.
- The wavelength at which the highest absorbance is recorded is the  $\lambda_{\max}$ . This wavelength should be used for all subsequent measurements. While a study on a different red pigment from *Monascus purpureus* showed a  $\lambda_{\max}$  at 500 nm in ethanol, the specific  $\lambda_{\max}$  for **Pigment Red 21** must be determined experimentally in the selected solvent.

## Construction of the Calibration Curve

- Set the spectrophotometer to the experimentally determined  $\lambda_{\max}$ .
- Zero the instrument using the solvent blank.
- Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before filling it for measurement.
- Record the absorbance values for each concentration.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis on the data points. The resulting equation ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ) should be calculated. An  $R^2$  value close to 1.00 indicates a good linear fit.

## Quantification of Unknown Samples

- Prepare the unknown sample containing **Pigment Red 21** in the same solvent used for the standards. Ensure the sample is appropriately diluted so that its absorbance falls within the range of the calibration curve.
- Measure the absorbance of the unknown sample at the determined  $\lambda_{\max}$ .
- Calculate the concentration of **Pigment Red 21** in the sample using the equation of the calibration curve:

$$\text{Concentration} = (\text{Absorbance} - c) / m$$

Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

## Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

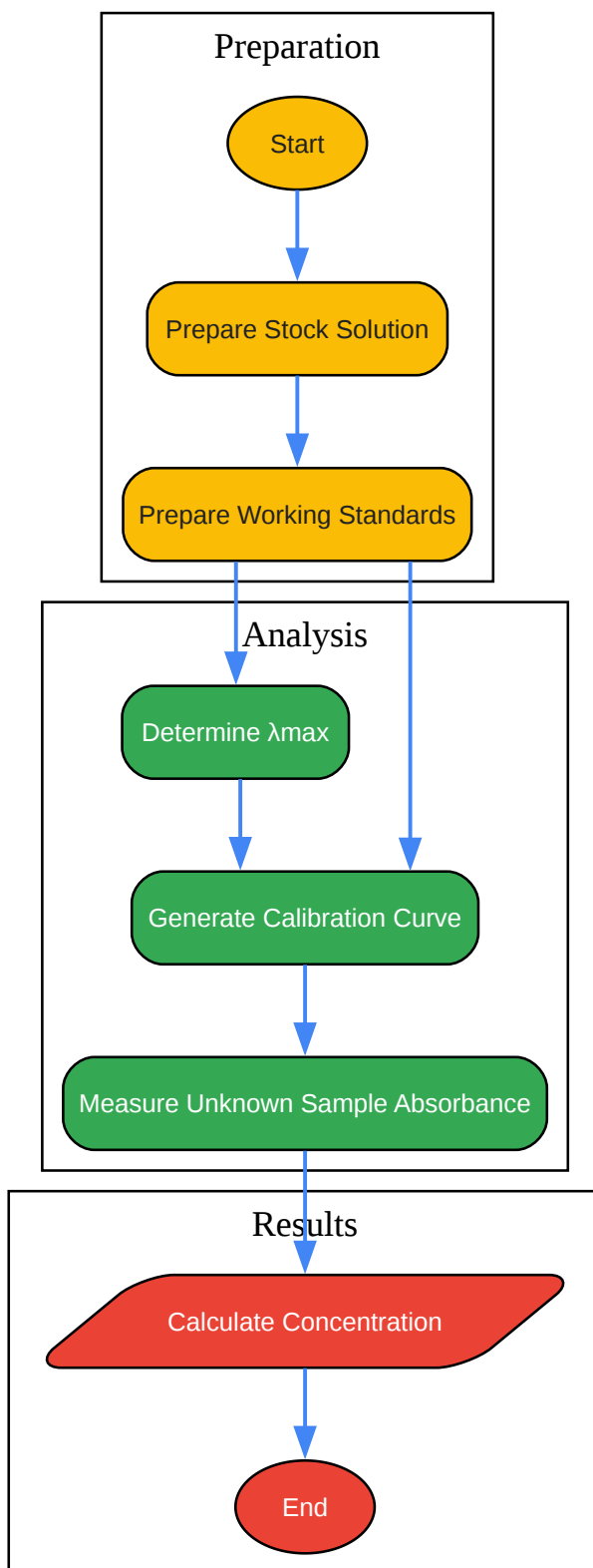
Standard Concentration (mg/L)	Absorbance at $\lambda_{\max}$
1.0	[Insert Value]
2.5	[Insert Value]
5.0	[Insert Value]
10.0	[Insert Value]
15.0	[Insert Value]
20.0	[Insert Value]

Table 3: Example of Calibration Curve Data.

Sample ID	Absorbance at $\lambda_{\max}$	Calculated Concentration (mg/L)
Unknown 1	[Insert Value]	[Insert Value]
Unknown 2	[Insert Value]	[Insert Value]

Table 4: Example of Unknown Sample Data.

## Experimental Workflow Diagram



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Caption: Workflow for the spectrophotometric quantification of **Pigment Red 21**.

## Conclusion

This application note provides a generalized yet detailed protocol for the spectrophotometric quantification of **Pigment Red 21**. By following these steps, researchers can reliably determine the concentration of this pigment in various samples. The critical initial step of experimentally determining the  $\lambda_{\text{max}}$  and generating a standard curve in a suitable solvent is emphasized to ensure the accuracy and reproducibility of the results. This method offers a cost-effective and efficient approach for the routine analysis of **Pigment Red 21** in a research or quality control setting.

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- To cite this document: BenchChem. [Application Note: Spectrophotometric Quantification of Pigment Red 21]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360073/docs#application-note-spectrophotometric-quantification-of-pigment-red-21>]

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